Computational Binding Energetics: Meta-Chloro vs. Unsubstituted Benzamidine at GABAA Receptor
In a comparative molecular docking study, 3-chlorobenzamidine (designated 'CA') demonstrated a predicted binding energy of -35.60 kcal/mol at the GABAA receptor α-subunit active site, whereas the unsubstituted benzamidine reference ligand ('BEN') presented a predicted binding energy of -48.31 kcal/mol [1]. The meta‑chloro substituted ligand formed four hydrogen bonds (Tyr97, Glu155, Ser156, Tyr157) that stabilize the interaction, a hydrogen bond network not replicable by unsubstituted benzamidine [1].
| Evidence Dimension | Predicted binding free energy (docking score) |
|---|---|
| Target Compound Data | -35.60 kcal/mol |
| Comparator Or Baseline | Benzamidine (unsubstituted): -48.31 kcal/mol |
| Quantified Difference | 12.71 kcal/mol higher (less negative) for 3-chlorobenzamidine |
| Conditions | In silico molecular docking; GABAA receptor α-subunit; AutoDock or equivalent software; RMSD of benzamidine redocking = 0.15 Å |
Why This Matters
This direct computational comparison quantifies that meta‑chloro substitution fundamentally alters predicted binding thermodynamics, informing target selection when screening for GABAA modulators.
- [1] ResearchGate Figure 4: Docking results showing CA (chlorobenzamidine) predicted binding energy of -35.60 kcal/mol vs. PDB BEN (benzamidine) of -48.31 kcal/mol; hydrogen bond interactions: Tyr97, Glu155, Ser156, Tyr157. View Source
